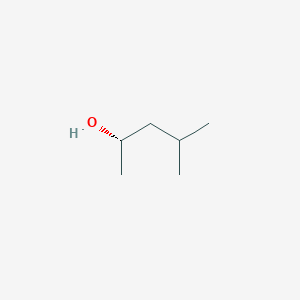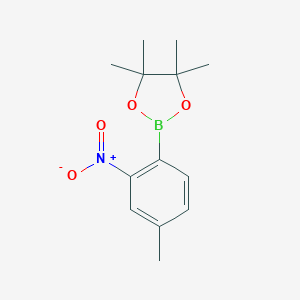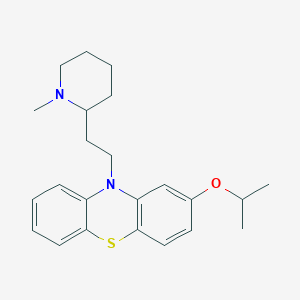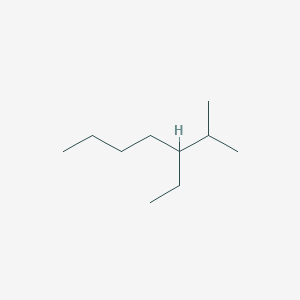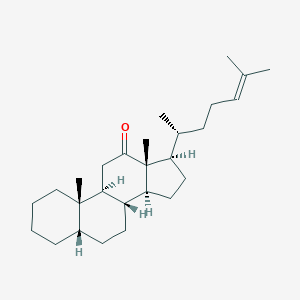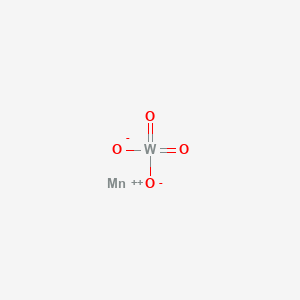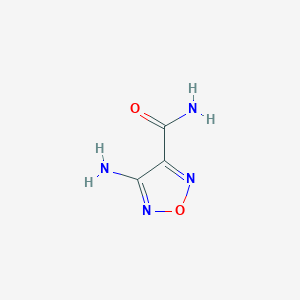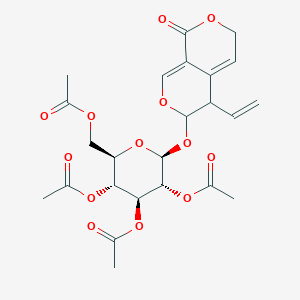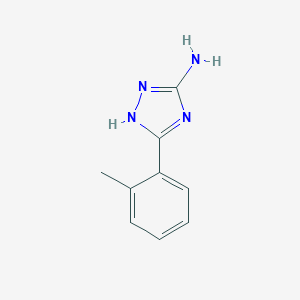
1,6-二氨基芘
描述
1,6-Diaminopyrene is an organic compound with the molecular formula C16H12N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 6 positions of the pyrene ring.
科学研究应用
1,6-Diaminopyrene has several scientific research applications:
Materials Science: It is used in the synthesis of novel materials, including reduced graphene oxide composites, which are employed in supercapacitors for energy storage.
Environmental Chemistry: The compound is used in the detection and analysis of pollutants, particularly in the study of diesel and gasoline engine emissions.
Analytical Chemistry: High-performance liquid chromatography methods have been developed for the sensitive determination of diaminopyrenes, including 1,6-diaminopyrene.
作用机制
Target of Action
1,6-Diaminopyrene, also known as pyrene-1,6-diamine, is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that 1,6-diaminopyrene is an intermediate in the synthesis of 1,8-dinitropyrene . This suggests that it may interact with its targets through nitroreductase enzymes, producing electrophilic species from one or both of the nitro groups .
Biochemical Pathways
It is known to be involved in the synthesis of 1,8-dinitropyrene , which is a major mutagen found in contaminated sediments . This suggests that 1,6-Diaminopyrene may play a role in mutagenesis pathways.
Pharmacokinetics
It is slightly soluble in chloroform when heated and in methanol This suggests that it may have limited bioavailability
Result of Action
1,6-Diaminopyrene has been found to elicit a mutagenic response in strain TA98 of Salmonella typhimurium, but only when evaluated in the presence of S9 mix . This suggests that it may have potential carcinogenic and mutagenic effects .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diaminopyrene can be synthesized through the reduction of 1,6-dinitropyrene. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amino groups .
Industrial Production Methods
Industrial production of 1,6-diaminopyrene follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,6-Diaminopyrene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives of pyrene.
Reduction: More stable amino derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 1,3-Diaminopyrene
- 1,8-Diaminopyrene
- 1-Aminopyrene
Comparison
1,6-Diaminopyrene is unique due to the specific positioning of the amino groups on the pyrene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to 1,3-diaminopyrene and 1,8-diaminopyrene, 1,6-diaminopyrene exhibits different redox properties and reactivity patterns, making it suitable for specific applications in materials science and environmental chemistry .
属性
IUPAC Name |
pyrene-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJRQSAIMYXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164203 | |
| Record name | 1,6-Diaminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14923-84-3 | |
| Record name | 1,6-Diaminopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diaminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014923843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diaminopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Diaminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



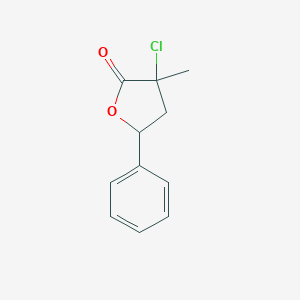
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
